N-benzyl-N-ethyl-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-N-ethyl-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide, also known as BE-3-17-2, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzylacetamide derivatives and has been synthesized using various methods.
Applications De Recherche Scientifique
Dual Inhibition of Thymidylate Synthase and Dihydrofolate Reductase
A significant area of research involves the design and synthesis of compounds that act as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are critical for DNA synthesis and repair, making them prime targets for anticancer agents. For example, compounds have been synthesized that demonstrate potent dual inhibition, offering a promising approach for antitumor therapy. These compounds often feature modifications that enhance their inhibitory potency against both human TS and DHFR, with some designed to improve the spectrum of tumor inhibition compared to existing drugs (Gangjee et al., 2009; Gangjee et al., 2000).
Structural Insights and Binding Modes
Research also encompasses the X-ray crystallography of compounds to understand their binding modes and interactions with target enzymes. Such studies provide insights into how the compounds inhibit their targets and guide the design of more effective and selective inhibitors. The crystal structures of related compounds have revealed how modifications affect binding and enzyme inhibition, offering clues for optimizing antitumor and antifolate activities (Subasri et al., 2016).
Targeting Pathogens
Some research efforts are directed towards developing compounds that selectively inhibit DHFR from pathogens, offering a route to treat opportunistic infections in immunocompromised patients. For instance, certain analogues have shown potent and selective inhibition of DHFR from pathogens like Toxoplasma gondii and Mycobacterium avium, which are responsible for severe infections in individuals with AIDS (Gangjee et al., 2007).
Enhancing Aqueous Solubility and Oral Absorption
Another area of focus is on enhancing the aqueous solubility and oral absorption of these compounds. Modifications to the molecular structure, such as inserting a piperazine unit, have led to significant improvements in solubility and absorption, making the compounds more viable as oral antitumor agents. These improvements are crucial for the development of clinically relevant drugs that can be administered orally (Shibuya et al., 2018).
Ligand-Protein Interactions
Understanding ligand-protein interactions is key to designing more effective drugs. Studies involving molecular docking and quantum mechanical analyses offer insights into how these compounds interact with their target enzymes at the molecular level, informing the design of more potent and selective inhibitors (Mary et al., 2020).
Propriétés
IUPAC Name |
N-benzyl-N-ethyl-2-(4-methyl-6-oxopyrimidin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-3-18(10-14-7-5-4-6-8-14)16(21)11-19-12-17-13(2)9-15(19)20/h4-9,12H,3,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDVYAZMHSULUSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)CN2C=NC(=CC2=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-N-ethyl-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.